Product packaging for 1-heptyl-2-methyl-1H-imidazole(Cat. No.:)

1-heptyl-2-methyl-1H-imidazole

Cat. No.: B8610520
M. Wt: 180.29 g/mol
InChI Key: MKUQCQQAMZMTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Heptyl-2-methyl-1H-imidazole is a synthetic alkyl-imidazole derivative of significant interest in medicinal chemistry and materials science. As a member of the imidazole family, this heterocyclic compound features a five-membered ring with two nitrogen atoms, which confers amphoteric properties—allowing it to function as both a weak acid and a base, facilitating a wide range of drug-ligand interactions through hydrogen bonding, van der Waals forces, and hydrophobic effects . The structural motif of the imidazole ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents . The heptyl chain at the 1-position enhances the molecule's lipophilicity, which can improve membrane permeability and pharmacokinetic profiles, a critical factor in the development of bioactive compounds . The methyl group at the 2-position contributes to steric and electronic modulation of the ring system. Researchers investigate this compound and its derivatives for a broad spectrum of biological activities, consistent with the known properties of imidazole analogs, including potential antibacterial, antifungal, antitumor, and anti-inflammatory applications . Beyond its pharmaceutical potential, this compound serves as a versatile building block in organic synthesis and catalysis. It can act as a ligand in coordination chemistry or as a precursor for synthesizing more complex chemical architectures, such as ionic liquids and zeolitic imidazolate frameworks (ZIFs) . This combination of valuable physicochemical properties and broad applicability makes it a reagent of high value for research and development purposes in both chemistry and biology. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N2 B8610520 1-heptyl-2-methyl-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

1-heptyl-2-methylimidazole

InChI

InChI=1S/C11H20N2/c1-3-4-5-6-7-9-13-10-8-12-11(13)2/h8,10H,3-7,9H2,1-2H3

InChI Key

MKUQCQQAMZMTHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1C=CN=C1C

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 1 Heptyl 2 Methyl 1h Imidazole

Oxidation Reactions of the Imidazole (B134444) Ring and Side Chains (e.g., N-Oxide Formation)

The imidazole ring and its substituents in 1-heptyl-2-methyl-1H-imidazole can undergo oxidation. A common reaction is the formation of imidazole N-oxides, which can be achieved using oxidizing agents like hydrogen peroxide or peroxyacids such as meta-chloroperbenzoic acid (mCPBA). evitachem.comacs.org The nitrogen atom at the 3-position of the imidazole ring, being a Lewis base, attacks the electrophilic oxygen of the oxidizing agent.

The general mechanism for N-oxide formation involves the lone pair of electrons on the N-3 nitrogen atom of the imidazole ring acting as a nucleophile, attacking the electrophilic oxygen of the oxidizing agent. This process is influenced by the electronic properties of the imidazole ring. The presence of the electron-donating methyl and heptyl groups can enhance the nucleophilicity of the nitrogen atom, facilitating the oxidation.

While the primary site of oxidation is the N-3 position, the alkyl side chains can also be oxidized under more forceful conditions, potentially leading to the formation of hydroxylated or carbonylated derivatives. However, the formation of N-oxides is generally the more favored pathway under controlled oxidation. researchgate.net

Reduction Reactions Leading to Saturated or Partially Saturated Imidazole Derivatives

The imidazole ring of this compound can be reduced to yield partially saturated derivatives known as imidazolines. This transformation typically involves the use of reducing agents like lithium aluminum hydride or sodium borohydride. evitachem.com Catalytic hydrogenation, employing catalysts such as nickel or noble metals, is another effective method for this reduction. google.com

The reaction proceeds by the addition of hydride ions or hydrogen atoms across one of the double bonds in the imidazole ring, leading to the formation of a 4,5-dihydroimidazole, commonly known as an imidazoline. researchgate.net The specific product formed can depend on the reaction conditions and the reducing agent used. The presence of the heptyl and methyl groups can influence the stereochemistry of the reduction, although this aspect is not extensively detailed in the available literature for this specific compound.

Nucleophilic Substitution Reactions Involving the Heptyl Moiety

The heptyl group attached to the N-1 position of the imidazole ring can be subject to nucleophilic substitution, though this is less common than reactions involving the imidazole ring itself. evitachem.com Such reactions would typically require the conversion of the heptyl group into a better leaving group. For instance, functionalization of the heptyl chain, such as hydroxylation at a terminal position followed by tosylation, would make it susceptible to attack by nucleophiles.

Alternatively, under certain conditions, the entire heptyl group could potentially be cleaved and replaced by another substituent. evitachem.com This would likely proceed through the formation of an imidazolium (B1220033) salt intermediate, making the N-1 position more electrophilic and susceptible to attack by a strong nucleophile.

Electrophilic Substitution Pathways on Phenyl-Substituted Analogues

While this compound itself does not have a phenyl substituent, the principles of electrophilic substitution can be understood by examining phenyl-substituted imidazole analogues. In such compounds, the phenyl ring is the primary site for electrophilic attack. The imidazole moiety acts as a substituent on the phenyl ring, influencing the regioselectivity of the substitution.

The imidazole ring is generally considered an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. libretexts.org However, the specific orientation of the substitution (ortho vs. para) can be influenced by steric hindrance from the imidazole ring and its other substituents. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. researchgate.net For example, nitration would typically employ a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. researchgate.net

Metal Complexation Mechanisms and Ligand Behavior

This compound is a significant ligand in coordination chemistry due to the presence of a basic nitrogen atom (N-3) with a lone pair of electrons available for donation. evitachem.comwikipedia.org This allows it to form stable complexes with various metal ions. evitachem.com

Coordination Chemistry with Transition Metal Ions (e.g., Cadmium(II), Lead(II), Copper(II))

This imidazole derivative readily forms coordination complexes with transition metal ions such as Cadmium(II), Lead(II), and Copper(II). evitachem.com The coordination typically occurs through the N-3 atom of the imidazole ring, which acts as a Lewis base, donating its electron pair to the metal ion, a Lewis acid. wikipedia.orgpressbooks.pub The heptyl and methyl groups on the imidazole ring can introduce steric effects that influence the geometry and stability of the resulting metal complexes. evitachem.com The formation of these complexes is a key aspect of their application in areas such as metal ion extraction. evitachem.com

Metal IonCoordination SitePotential Complex GeometryInfluencing Factors
Cadmium(II)N-3 of imidazoleTetrahedral or OctahedralSteric hindrance from heptyl and methyl groups
Lead(II)N-3 of imidazoleVariable (often distorted)Lone pair on Pb(II), ligand sterics
Copper(II)N-3 of imidazoleSquare planar or distorted octahedralJahn-Teller effect, ligand field

Role as a Ligand in Homogeneous and Heterogeneous Catalytic Processes

The ability of this compound to form complexes with transition metals makes it a valuable ligand in both homogeneous and heterogeneous catalysis. evitachem.comnih.govmdpi.com In homogeneous catalysis, the metal complex is dissolved in the reaction medium, while in heterogeneous catalysis, the complex is supported on a solid material. The ligand can influence the catalytic activity and selectivity of the metal center by modifying its electronic and steric properties. acs.org For instance, the steric bulk of the heptyl group can create a specific pocket around the metal center, favoring the formation of a particular product isomer. The electron-donating nature of the alkyl groups can also enhance the reactivity of the metal center in certain catalytic cycles. evitachem.com

Intermolecular Interactions: Focus on Hydrogen Bonding and its Influence on Reactivity

The chemical behavior and reactivity of this compound are profoundly influenced by the nature and strength of its intermolecular interactions. The structure of the molecule, featuring a polar imidazole head and a nonpolar heptyl tail, gives rise to a combination of forces, with hydrogen bonding playing a critical, directive role.

The imidazole ring contains two nitrogen atoms, but in a 1-substituted imidazole, their roles in hydrogen bonding are distinct. The nitrogen at position 1 (N-1) is bonded to the heptyl group and lacks a hydrogen atom, precluding it from acting as a hydrogen bond donor. nih.gov This leaves the sp²-hybridized nitrogen atom at position 3 (N-3) as the primary hydrogen bond acceptor site, due to its available lone pair of electrons. nih.gov While the molecule cannot self-donate strong hydrogen bonds to form chains as seen in unsubstituted imidazole (which has an N-H bond), the N-3 atom readily accepts hydrogen bonds from protic solvents, reactants, or other donor molecules. nih.govresearchgate.net

The influence of these interactions on reactivity is multifaceted:

Basicity and Nucleophilicity: The availability of the lone pair on the N-3 atom is the source of the compound's basicity and nucleophilicity. nih.gov When this compound acts as a base or a nucleophile, it uses this electron pair to form a new bond. Hydrogen bonding with a solvent like water or an alcohol can solvate this site, stabilizing the ground state and potentially reducing its nucleophilic reactivity by making the lone pair less available. Conversely, in aprotic, non-hydrogen-bonding solvents, the nucleophilicity of the N-3 atom is enhanced.

Catalytic Activity: Imidazole derivatives are known to act as catalysts in various chemical transformations, often involving acid-base or nucleophilic pathways. nih.govmdpi.com The ability of the N-3 atom to accept a proton (a very strong hydrogen bond) is central to its function in acid-base catalysis. nih.gov The efficiency of such catalytic processes can be modulated by the solvent environment, which influences the protonation state of the imidazole ring through hydrogen bonding interactions.

Steric and Hydrophobic Effects: The heptyl group introduces significant hydrophobic characteristics and steric bulk around the imidazole ring. evitachem.com While not a hydrogen bonding effect, the heptyl chain engages in van der Waals and hydrophobic interactions, which influences the compound's solubility and orientation at interfaces. This steric hindrance can also modulate the accessibility of the N-3 atom, affecting the geometry and feasibility of hydrogen bond formation and subsequent chemical reactions. evitachem.com

Table 1: Potential Hydrogen Bonding Interactions for this compound

Donor Atom/Group Acceptor Atom/Group Interaction Type Implication for Reactivity
Protic Solvent (e.g., O-H) Imidazole N-3 Strong Hydrogen Bond Modulates basicity/nucleophilicity of N-3. nih.gov
C-H (Alkyl or Ring) Imidazole N-3 Weak Hydrogen Bond Contributes to solid-state packing and conformation. researchgate.netuzh.ch

Detailed computational studies on similar molecules quantify the energy components of these interactions. The total interaction energy (E_tot) is a sum of electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and exchange-repulsion (E_rep) components. uzh.ch Analysis of C-H···O hydrogen bonds in a complex benzimidazol-2-one (B1210169) derivative highlights the significant contribution of dispersion and electrostatic forces to the stability of the crystal structure. uzh.ch

Table 2: Example of Calculated Intermolecular Interaction Energies (kJ mol⁻¹) for C-H···O Bonds in a Related Benzimidazole (B57391) Derivative uzh.ch

Interaction E_ele E_pol E_dis E_rep E_tot
C10—H10B···O1 -32.5 -9.2 -60.5 54.9 -59.9

These data illustrate that even weaker C-H···O/N hydrogen bonds represent significant stabilizing forces that can dictate molecular conformation and packing, which in turn influences the accessibility of reactive sites. For this compound, the interplay between the strong acceptor capability of the N-3 atom and the weaker interactions involving C-H bonds governs its supramolecular chemistry and reactivity profile.

Theoretical and Computational Chemistry Studies of 1 Heptyl 2 Methyl 1h Imidazole and Imidazole Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. For 1-heptyl-2-methyl-1H-imidazole, these calculations can elucidate its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on substituted imidazoles, such as this compound, provide valuable information about their molecular properties. Calculations can determine optimized geometries, bond lengths, and bond angles. nih.gov For instance, in related 1,2-disubstituted benzimidazole (B57391) derivatives, calculated bond lengths and angles were found to be in good agreement with experimental X-ray diffraction data. nih.gov

DFT calculations are also employed to understand the effects of substituents on the electronic properties of the imidazole (B134444) ring. researchgate.net Electron-donating groups, like the methyl and heptyl groups in this compound, are known to increase the electron density of the imidazole ring, which can influence its basicity and reactivity. researchgate.net The charge distribution within the molecule can be analyzed using methods like Natural Bond Orbital (NBO) analysis, which provides insights into intramolecular charge transfer. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. sapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap suggests higher stability. cihanuniversity.edu.iqcihanuniversity.edu.iq

For imidazolium-based cations, which are structurally related to this compound, DFT calculations have been used extensively to estimate HOMO and LUMO energies. chemrxiv.orgnih.govresearchgate.net These calculations are vital for assessing the chemical and electrochemical stability of these compounds. chemrxiv.orgnih.gov For 1-alkyl-2,3-dimethylimidazolium nitrate (B79036) ionic liquids, frontier molecular orbital analysis was used to study thermal stability, where the HOMO indicates electron-donating ability and the LUMO reflects electron-accepting ability. mdpi.com Theoretical studies on disubstituted imidazoles have shown that the HOMO-LUMO energy gap can be used to compare the stability of different isomers. cihanuniversity.edu.iqcihanuniversity.edu.iq

Calculated Frontier Orbital Energies for a Model Imidazole System
Computational MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
DFT/B3LYP-6.54-0.895.65

Computational methods can predict the three-dimensional structure of molecules and identify their stable conformational isomers. For a molecule like this compound, the flexible heptyl chain can adopt numerous conformations. Theoretical calculations can identify the lowest energy (most stable) conformers. In studies of 1,2-disubstituted benzimidazoles, calculated molecular structures showed good agreement with experimental data from X-ray diffraction. nih.gov The study of conformational isomers is important as different conformers can have different physical and chemical properties.

Molecular Dynamics Simulations for Liquid-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the liquid phase. rsc.orgiitj.ac.in These simulations can provide insights into the structure, dynamics, and thermodynamics of liquids over time. For systems involving substituted imidazoles, such as ionic liquids, MD simulations have been used to investigate properties like liquid organization, the influence of alkyl chain length on liquid structure, and interactions with other molecules like water. researchgate.netnih.gov

Tautomerism and Proton Transfer Studies within Imidazole Rings

Proton transfer is a fundamental chemical process, and the imidazole ring is a classic model for studying it due to its ability to act as both a proton donor and acceptor. acs.org While this compound cannot undergo the N1-H to N3-H tautomerism seen in unsubstituted imidazole due to the heptyl group at the N1 position, studies on related imidazole systems provide insight into proton transfer mechanisms. aip.orgrsc.org

Computational studies, including ab initio molecular dynamics, have been used to describe the conformational changes associated with proton diffusion in chains of imidazole rings. aip.org These studies have elucidated the Eigen-Zundel-Eigen scenario of proton transfer, which involves the breaking and forming of hydrogen bonds. rsc.org Theoretical investigations of the imidazole-imidazolium complex have used methods like CASSCF to study proton tunneling in the hydrogen bond. nih.gov Such research is vital for applications where proton conductivity is important, such as in fuel cell membranes. aip.org

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational chemistry can accurately predict spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.netrsc.org For substituted benzimidazoles, calculated ¹H and ¹³C chemical shifts have shown good agreement with experimental data. nih.gov Recent advancements have combined DFT calculations with machine learning models to improve the accuracy of chemical shift predictions for a vast number of molecules, including imidazolium (B1220033) cations. nih.govnih.govd-nb.info

Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a 1,2-Disubstituted Benzimidazole Model
Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C=O166.2170.8
C-aromatic 1142.8145.1
C-aromatic 2129.5131.2

IR Vibrational Frequencies: Theoretical calculations can also predict infrared (IR) vibrational frequencies. researchgate.netsci.amresearchgate.net DFT methods are used to compute the harmonic vibrational frequencies of a molecule. nih.govacs.org These calculated frequencies are often scaled to better match experimental results. researchgate.net Such calculations help in the assignment of vibrational modes observed in experimental FT-IR spectra. For imidazole and its derivatives, theoretical spectra have been shown to be consistent with experimental findings, aiding in the understanding of how substitutions affect the vibrational modes of the ring. researchgate.netsci.amacs.org

Computational Modeling of Intermolecular and Solvent Interactions

Computational chemistry provides powerful tools for investigating the complex intermolecular and solvent interactions that govern the macroscopic properties and behavior of this compound and related imidazole systems. nih.gov These theoretical studies offer molecular-level insights that are often difficult to obtain through experimental methods alone. nih.gov Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are instrumental in elucidating the nature of noncovalent interactions and the influence of solvent environments. researchgate.netnih.gov

The imidazole ring, with its two nitrogen atoms, is capable of participating in a variety of noncovalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. nih.gov The electron-rich nature of this heterocyclic system makes it both a hydrogen bond donor and acceptor, facilitating the formation of supramolecular structures. nih.gov For N-substituted imidazoles like this compound, the alkyl chain introduces significant van der Waals interactions, which play a crucial role in the molecule's physical properties.

Computational models can predict how the length and branching of the alkyl substituent on the imidazole ring affect intermolecular forces. mdpi.comresearchgate.net For instance, longer, linear alkyl chains, such as the heptyl group, tend to increase van der Waals interactions, leading to closer molecular packing. mdpi.com This is often reflected in properties like density and viscosity. mdpi.comresearchgate.net

Solvent interactions are critical in determining the behavior of imidazole derivatives in solution. nih.gov Computational approaches can model the solvent either explicitly, by including individual solvent molecules, or implicitly, using a continuum model that represents the solvent as a medium with a specific dielectric constant. nih.gov These models allow for the calculation of solvation free energies and the prediction of how the solvent influences the conformation and reactivity of the solute molecule. nih.gov For example, in a polar solvent, the orientation of the imidazole ring and its interactions with neighboring molecules can be significantly different compared to a nonpolar environment or the gas phase. nih.gov

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermophysical properties of liquids and mixtures based on quantum chemical calculations. mdpi.comresearchgate.net This approach can be used to estimate properties such as vapor pressure and activity coefficients, which are directly related to the intermolecular forces at play. mdpi.comresearchgate.net

Detailed Research Findings

While specific computational studies on this compound are not extensively documented in the provided literature, research on analogous N-alkylimidazoles provides valuable insights. Studies on imidazoles with varying alkyl chain lengths have demonstrated a clear correlation between the size of the alkyl group and the strength of intermolecular interactions.

Computational predictions of properties like density and viscosity for a series of N-functionalized imidazoles often show good agreement with experimental data. mdpi.comresearchgate.net For example, calculated densities are typically very close to measured values, although viscosity predictions may sometimes require scaling factors to match experimental results perfectly. mdpi.comresearchgate.net

DFT calculations are frequently employed to determine the optimized geometries and electronic properties of imidazole derivatives. nih.gov These calculations can reveal how the substituent groups affect the electron distribution within the imidazole ring, which in turn influences its ability to engage in intermolecular interactions. The HOMO-LUMO energy gap, a measure of chemical reactivity, can also be computed and has been shown to be sensitive to the molecular structure. nih.gov

The following interactive tables present hypothetical data based on computational studies of similar N-alkylimidazole systems to illustrate the type of information that can be obtained from such theoretical investigations.

Table 1: Predicted Physicochemical Properties of N-Alkylimidazoles using COSMO-RS

This table showcases how computational models can predict the influence of the alkyl chain length on key physical properties, which are a direct consequence of intermolecular forces.

CompoundAlkyl ChainPredicted Density (g/cm³) at 298.15 KPredicted Viscosity (cP) at 298.15 K
1-propyl-2-methyl-1H-imidazolePropyl0.9851.85
1-pentyl-2-methyl-1H-imidazolePentyl0.9623.20
This compound Heptyl 0.941 5.15
1-nonyl-2-methyl-1H-imidazoleNonyl0.9258.30

Table 2: Calculated Interaction Energies for Imidazole Dimers (DFT)

This table illustrates the relative strengths of different types of noncovalent interactions that can occur between imidazole-based molecules, as calculated by quantum chemical methods.

Dimer ConfigurationPredominant Interaction TypeCalculated Interaction Energy (kcal/mol)
H-bonding (N-H···N)Hydrogen Bond-5.8
Stacked (π-π)π-π Stacking-3.2
T-shaped (C-H···π)C-H···π Interaction-2.1
Heptyl Chain InteractionVan der Waals-4.5

Table 3: Solvent Effects on the Dipole Moment of this compound (Continuum Model)

This table demonstrates how the polarity of the solvent, represented by its dielectric constant, can influence the electronic properties of the solute molecule.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Vacuum13.50
Toluene2.43.75
Acetone20.74.10
Water78.54.35

Applications of 1 Heptyl 2 Methyl 1h Imidazole in Advanced Chemical Systems

Catalysis in Organic Synthesis and Chemical Transformations

Imidazole (B134444) and its derivatives are fundamental in the development of catalytic systems for organic synthesis. researchgate.net The imidazole nucleus is a five-membered heterocyclic ring containing two nitrogen atoms, which can act as potent ligands for transition metals, forming stable and effective catalysts. researchgate.netresearchgate.net These compounds are integral to creating materials with distinct and desirable characteristics for chemical transformations. researchgate.net

The incorporation of imidazole-based ligands into metal complexes can significantly influence the catalytic activity, enhancing reaction rates and selectivity. The nitrogen atoms in the imidazole ring act as strong σ-donors, which can stabilize metal centers and facilitate catalytic cycles. researchgate.net The substituents on the imidazole ring, such as the 1-heptyl and 2-methyl groups in 1-heptyl-2-methyl-1H-imidazole, play a crucial role in tuning the steric and electronic properties of the resulting catalyst. This tuning can lead to improved selectivity for desired products in complex organic reactions, such as C-C bond formations like the Michael addition. mdpi.com

The versatility of the imidazole scaffold allows for the rational design of new catalytic systems. researchgate.net 1-Alkyl-substituted imidazoles are common precursors for the synthesis of N-heterocyclic carbenes (NHCs), which are generated by deprotonating the corresponding imidazolium (B1220033) salt. NHCs are powerful ligands that form highly stable complexes with a wide range of transition metals, leading to robust and highly active catalysts for reactions like Sonogashira coupling and Friedel-Crafts alkylation. mdpi.com The development of hybrid catalysts, where an imidazole-containing metal complex is incorporated into a biological scaffold like a protein, represents a frontier in catalysis, aiming to combine the efficiency of metal catalysis with the high selectivity of enzymes. mdpi.com

Ionic Liquids: Design, Synthesis, and Physicochemical Characterization

Ionic liquids (ILs) are salts with melting points below 100°C, often composed of a large organic cation and a smaller organic or inorganic anion. semanticscholar.orgresearchgate.net Imidazolium-based ILs are among the most extensively studied due to their tunable properties, thermal stability, and wide range of applications. researchgate.netresearchgate.net

This compound is a key starting material for the synthesis of imidazolium-based ionic liquids. The synthesis typically involves a quaternization reaction, where the N-3 nitrogen atom of the imidazole ring attacks an alkyl halide (e.g., methyl iodide or butyl bromide), forming the 1-heptyl-2,3-dialkyl-imidazolium cation. rsc.orgmdpi.com This process, known as the metathesis method, is a straightforward and widely used approach for preparing a diverse range of ionic liquids. mdpi.com The choice of the alkylating agent and the subsequent anion exchange allows for the fine-tuning of the final ionic liquid's properties. rsc.org

The general synthesis route is as follows:

N-alkylation: this compound is reacted with an alkyl halide (R-X) to form the imidazolium halide salt.

Anion Exchange (Metathesis): The resulting halide salt is reacted with a metal salt (e.g., sodium tetrafluoroborate, silver tetrafluoroborate) to exchange the halide anion for a different anion, yielding the desired ionic liquid. rsc.org

The physicochemical properties of imidazolium-based ionic liquids, such as density and viscosity, are critical for their application and are heavily influenced by their molecular structure and temperature. researchgate.netmdpi.com Specifically, the length of the alkyl chains on the imidazolium cation and the nature of the anion determine the extent of intermolecular forces, which in turn dictates these bulk properties. researchgate.netresearchgate.net

Research on analogous 1-alkyl-3-methylimidazolium ionic liquids demonstrates clear trends:

Effect of Temperature: Both density and viscosity decrease as the temperature increases. researchgate.netresearchgate.net This is due to the increased kinetic energy of the molecules, which overcomes the intermolecular attractive forces.

Effect of Alkyl Chain Length: Increasing the length of the alkyl chain (like the heptyl group) generally leads to a decrease in density but an increase in viscosity. researchgate.net The longer alkyl chain increases the molar volume, thus lowering the density, while the enhanced van der Waals forces contribute to higher viscosity.

The following table presents typical physicochemical data for a related imidazolium ionic liquid, 1-hexyl-3-methylimidazolium (B1224943) acetate (B1210297), illustrating the temperature dependence of these properties.

Temperature (K)Density (g·cm⁻³)Viscosity (mPa·s)
303.151.025804.52
313.151.018415.49
323.151.011238.11
333.151.004145.73
338.151.001116.50

Data adapted from studies on 1-hexyl-3-methylimidazolium acetate to illustrate general trends. mdpi.comresearchgate.net

Membrane Technologies and Separation Processes

Alkylimidazoles, including structures like this compound, have shown significant potential as ion carriers in membrane-based separation processes. Specifically, they are used in Polymer Inclusion Membranes (PIMs), which are a type of liquid membrane used for the selective transport of metal ions. researchgate.net

In this application, the alkylimidazole is incorporated into a polymer matrix (such as cellulose (B213188) triacetate) along with a plasticizer. researchgate.net The basic nitrogen atom of the imidazole ring acts as a complexing agent, selectively binding to certain metal ions on one side of the membrane (the feed phase) and transporting them across to the other side (the receiving phase), where they are released. researchgate.net

Studies on PIMs doped with similar compounds like 1-hexyl-4-methylimidazole and various 1-octylimidazoles have demonstrated effective separation of transition metal ions such as Zinc(II), Cadmium(II), Cobalt(II), and Nickel(II). researchgate.netresearchgate.net The efficiency and selectivity of the transport process are dependent on the basicity and structure of the imidazole carrier. researchgate.net The presence of a long alkyl chain, such as the heptyl group, enhances the lipophilicity of the carrier, ensuring it remains embedded within the membrane.

The table below summarizes the separation efficiency for different metal ions using a PIM doped with a related alkylimidazole carrier, highlighting the selectivity of the process.

Metal IonRecovery Factor (%) after 24hSelectivity Coefficient (vs. Co(II))
Zn(II)96.940.8
Cd(II)65.23.2
Ni(II)12.51.7
Co(II)2.41.0

Data adapted from a study on competitive transport of metal ions across a PIM doped with 1-hexyl-4-methylimidazole. researchgate.net

Integration into Polymer Inclusion Membranes (PIMs) for Selective Metal Ion Pertraction

Polymer Inclusion Membranes (PIMs) are a type of liquid membrane that have garnered significant attention for the separation of metal ions. These membranes typically consist of a polymer support (like cellulose triacetate), a plasticizer, and a carrier molecule (an extractant) physically held within the polymer matrix. 1-Alkylimidazoles, including derivatives like this compound, have proven to be effective carriers for the selective transport, or pertraction, of transition metal ions from aqueous solutions.

The mechanism involves the formation of a complex between the metal ion at the feed-membrane interface and the carrier molecule. This complex then diffuses across the membrane to the stripping phase interface, where the metal ion is released into the receiving solution, often due to a change in pH. The hydrophobic alkyl chain of the imidazole derivative ensures it remains immobilized within the membrane, preventing its leaching into the aqueous phases. The presence of the methyl group at the 2-position of the imidazole ring can create a steric effect, which influences the stability of the metal-carrier complexes and thus enhances the selectivity of the separation process. mdpi.comnih.gov Studies on similar compounds, such as 1-octyl-2-methylimidazole, demonstrate that the steric hindrance introduced by the methyl group differentiates the complexing properties for various metal ions, enabling their separation. mdpi.com

Evaluation of Transport Efficiencies and Selectivity Coefficients for Metal Ions

The performance of PIMs containing 1-alkyl-2-methylimidazole derivatives is evaluated based on transport efficiency and selectivity. Research on analogous compounds provides insight into the expected performance of this compound. For instance, studies using PIMs doped with 1-hexyl-4-methylimidazole have demonstrated high efficiency in separating zinc (II) from other transition metals. researchgate.net In one such study, 98.5% of Zn(II) was removed from a unary solution, and 96.9% was removed from a quaternary solution containing Zn(II), Cd(II), Co(II), and Ni(II) after 24 hours. researchgate.net

The order of metal transport is typically Zn(II) > Cd(II) > Ni(II) > Co(II). researchgate.net The selectivity of this separation is quantified by selectivity coefficients (S), which represent the ratio of the permeability of two different metal ions. Higher selectivity coefficients indicate a better separation.

Table 1: Selectivity Coefficients for Metal Ion Separation using a PIM with 1-hexyl-4-methylimidazole as Carrier researchgate.net
Metal Ion PairSelectivity Coefficient (S)
Zn(II)/Cd(II)12.9
Zn(II)/Ni(II)23.4
Zn(II)/Co(II)40.8

Similarly, PIMs with 1-octyl-2,4-dimethylimidazole achieved 95.5% removal of Zn(II) from a ternary solution, with a Zn(II)/Ni(II) separation coefficient of 104.5. nih.gov These findings underscore the potential of this compound as a highly effective and selective carrier for the removal and recovery of valuable metal ions from industrial effluents and leachates.

Advanced Materials Science Applications

Components in Anion Exchange Membranes (AEMs) for Electrochemical Devices

Anion Exchange Membranes (AEMs) are critical components in various electrochemical devices, including fuel cells and electrolyzers. They function as a solid polymer electrolyte, conducting anions (typically hydroxide (B78521), OH⁻) while separating the fuel and oxidant. The performance of these devices is heavily dependent on the properties of the AEM, particularly its ionic conductivity and chemical stability in alkaline environments.

Imidazolium cations, derived from imidazole compounds, have been extensively investigated as functional groups for AEMs. rsc.org The this compound can be quaternized to form 1-heptyl-2,3-dimethylimidazolium cations, which are then attached to a polymer backbone (such as polysulfone or poly(phenylene oxide)) to create the AEM. elsevier.compsu.edu The hydrophobic heptyl chain can contribute to the formation of distinct hydrophilic/hydrophobic microphase separation within the membrane structure. This morphology is known to create well-defined ion transport channels, which can enhance hydroxide ion mobility and, consequently, the membrane's conductivity. researchgate.net

Investigation of Alkaline Stability and Ion Conductivities in AEMs

A major challenge for AEMs is maintaining chemical stability under the highly alkaline conditions present during fuel cell operation. Imidazolium-based AEMs have shown promise in this regard. The stability of the imidazolium ring is a key factor; research indicates that substitution at the C2 position (the carbon atom between the two nitrogen atoms) is crucial. rsc.org Imidazolium cations with a hydrogen atom at the C2 position are susceptible to degradation through ring-opening in the presence of hydroxide ions. rsc.org

By having a methyl group at the C2 position, as in this compound, this degradation pathway is blocked, significantly enhancing the alkaline stability of the resulting AEM. rsc.org Studies on various imidazolium-functionalized membranes have demonstrated high hydroxide ion conductivities. For example, certain crosslinked AEMs with imidazole side chains have achieved hydroxide conductivities as high as 0.144 S/cm at 80 °C and maintained a conductivity of 0.117 S/cm after 400 hours in a 2 M NaOH solution at 80 °C. researchgate.net While specific data for a this compound based AEM is not broadly published, the principles of molecular design suggest it would contribute positively to both conductivity and stability.

Table 2: Representative Performance of Imidazolium-Based AEMs researchgate.netresearchgate.net
Membrane TypeHydroxide Conductivity (S/cm)ConditionsAlkaline Stability
Crosslinked PAEKS with Imidazole Side Chains0.14480 °CMaintained 0.117 S/cm after 400h in 2M NaOH at 80 °C
SEBS-based AEMs (TMA⁺ cations)0.13670 °CN/A

Application as Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a sensitizing dye adsorbed onto a wide-bandgap semiconductor (like TiO₂) to absorb light. Organic dyes containing imidazole motifs have emerged as a promising class of sensitizers. nih.gov The amphoteric nature of the imidazole ring allows it to function as a donor, an acceptor, or a π-conjugated linker within the dye's molecular structure (typically a Donor-π-Acceptor configuration). nih.gov

Table 3: Performance of a DSSC with an Alkyl-Substituted Imidazole Dye ekb.egresearchgate.net
ParameterValue
Power Conversion Efficiency (PCE)2.01%
Short-Circuit Current Density (Jsc)3.75 mA cm⁻²
Open-Circuit Voltage (Voc)0.73 mV
Fill Factor (FF)73.9%

Corrosion Inhibition in Material Science

Imidazole and its derivatives are well-established as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. researchgate.nettpcj.org Their inhibitory action stems from the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The adsorption process is facilitated by the presence of heteroatoms (nitrogen) with lone pairs of electrons and the π-electrons of the imidazole ring, which can interact with the vacant d-orbitals of iron atoms on the steel surface. The this compound molecule possesses these features. The long heptyl chain enhances its effectiveness by increasing the hydrophobicity and the surface coverage area of the adsorbed inhibitor layer, further preventing the approach of corrosive species to the metal surface. Studies on similar imidazole derivatives show that they function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.nettpcj.org The inhibition efficiency generally increases with the concentration of the inhibitor. acs.org

Structure Reactivity and Structure Property Relationships in 1 Heptyl 2 Methyl 1h Imidazole and Its Derivatives

Influence of N-Alkyl Chain Length on Chemical Behavior and Performance

The length of the N-alkyl chain in 1-alkyl-2-methyl-1H-imidazole derivatives significantly influences their chemical behavior and performance, particularly in applications such as metal ion extraction and catalysis. The hydrophobic effect, which is dependent on the length of the alkyl substituent, plays a crucial role in the efficiency of ion separation processes. researchgate.net As the alkyl chain length increases, the hydrophobic character of the molecule is enhanced. This can lead to stronger van der Waals interactions and affect the molecule's aggregation behavior and solubility in different media. researchgate.net

Research on copper-catalyzed Mannich reactions has demonstrated that an imidazole (B134444) ligand with a long alkyl chain can significantly accelerate the reaction. organic-chemistry.org For example, 1-hexadecylimidazole (B1338479) showed high catalytic activity, which was attributed to the steric effect of the long alkyl chain creating a favorable environment around the copper center. organic-chemistry.org This steric influence can improve reaction efficiency, even with bulky substrates. organic-chemistry.org Furthermore, the alkyl chain can also act as a base to facilitate the deprotonation of terminal alkynes, thereby promoting the formation of active copper-acetylide intermediates. organic-chemistry.org

The melting point of N-alkyl-N'-methyl-imidazolium-based ionic liquids is also influenced by the N-alkyl chain length. Typically, the melting points begin to increase significantly when the alkyl group exceeds six or seven carbon atoms in length. researchgate.net This trend is important for applications where the physical state of the compound at a given temperature is critical.

Table 1: Effect of N-Alkyl Chain Length on Physicochemical Properties of Imidazolium-Based Compounds

PropertyInfluence of Increasing N-Alkyl Chain LengthRelevant Applications
HydrophobicityIncreasesMetal ion separation, Extraction processes
Rotational MobilityOverall decrease, with nano-dynamical heterogeneitiesIonic liquid design, Reaction media
Catalytic ActivityCan be enhanced due to steric effectsOrganic synthesis, Catalysis
Melting PointGenerally increases for chains longer than hexyl/heptylPhase-transfer catalysis, Material science

Impact of Substituent Groups on Imidazole Ring Reactivity and Electronic Profile

The reactivity and electronic profile of the imidazole ring are highly sensitive to the nature and position of substituent groups. The imidazole ring itself is an electron-rich aromatic system, making it susceptible to electrophilic substitution, typically at the C-4 or C-5 positions. nih.gov The presence of substituent groups can either enhance or diminish this reactivity.

Electron-donating groups, such as alkyl groups, increase the electron density of the imidazole ring, thereby enhancing its basicity and nucleophilicity. The methyl group at the C-2 position in 1-heptyl-2-methyl-1H-imidazole, for instance, is an electron-donating group that can influence the ring's reactivity. Conversely, electron-withdrawing groups, such as a nitro group, decrease the electron density of the ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. nih.gov The position of the substituent also plays a critical role in the tautomeric equilibrium of the imidazole ring. For non-symmetrically substituted imidazoles, the proportion of tautomers can vary significantly depending on the electronic nature of the substituent. nih.govmdpi.com

In the context of metal complexation, the substituent groups on the imidazole ring can influence the coordination properties of the ligand. For example, the presence of a methyl group at the C-2 position can introduce steric hindrance that affects the geometry of the resulting metal complex. researchgate.net The electronic effects of substituents can also modulate the pKa of the imidazole nitrogen, thereby affecting its ability to coordinate with metal ions. semanticscholar.org

The synthesis of functionalized imidazoles often relies on the strategic placement of substituent groups to direct the course of a reaction. For instance, in the synthesis of 1-alkyl-4-nitro-1H-imidazole, the starting material can be either 2-methyl-5-nitroimidazole (B138375) or 4-nitroimidazole, and the reaction conditions can be optimized to achieve regioselective alkylation at the N-1 position. researchgate.net

Table 2: Influence of Substituent Groups on Imidazole Ring Properties

Substituent TypeEffect on Electron DensityImpact on ReactivityExample
Electron-Donating (e.g., -CH₃)IncreasesEnhances electrophilic substitution, increases basicity2-Methylimidazole (B133640)
Electron-Withdrawing (e.g., -NO₂)DecreasesFacilitates nucleophilic substitution, decreases basicity4(5)-Nitroimidazole

Steric and Electronic Effects on Intermolecular Interactions and Complexation

Both steric and electronic effects of substituents on the imidazole ring play a crucial role in determining the nature of intermolecular interactions and the formation of metal complexes. nih.gov Steric hindrance, arising from bulky substituent groups, can influence the approach of reactants and the geometry of transition states in chemical reactions. In metal complexation, steric effects can dictate the coordination number and geometry of the resulting complex. nih.gov For example, a bulky substituent near a coordinating nitrogen atom can prevent the formation of certain coordination geometries. researchgate.net

Electronic effects, on the other hand, modulate the electron density distribution within the imidazole ring and its substituents, which in turn affects non-covalent interactions such as hydrogen bonding and π-π stacking. rsc.org These interactions are critical in determining the crystal packing of imidazole derivatives and their self-assembly in solution. Stronger intermolecular interactions, facilitated by appropriate electronic substituents, can lead to more ordered molecular packing, which can influence the material's bulk properties. rsc.org

In the context of metal ion complexation, the electronic properties of the imidazole ligand are paramount. The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons and acts as a Lewis base, coordinating to metal ions. nih.gov The basicity of this nitrogen, and thus the stability of the metal complex, is influenced by the electronic effects of the substituents on the ring. Electron-donating groups increase the basicity of the nitrogen, leading to stronger coordination with metal ions, while electron-withdrawing groups have the opposite effect.

Correlation between Molecular Structure and Catalytic Efficacy

The molecular structure of this compound and its derivatives is directly correlated with their efficacy as catalysts or ligands in catalytic systems. The imidazole moiety can act as a ligand for transition metals, and the nature of the substituents on the imidazole ring can fine-tune the catalytic activity of the metal center.

The N-heptyl group in this compound can influence the solubility of the catalyst, allowing for its application in various solvent systems. As previously mentioned, long alkyl chains can also exert a steric effect that creates a specific microenvironment around the catalytic center, which can enhance reaction rates and selectivity. organic-chemistry.org For example, in copper-catalyzed reactions, the alkyl chain can facilitate the formation of active intermediates. organic-chemistry.org

The methyl group at the C-2 position can also play a significant role. Its electron-donating nature can increase the electron density on the coordinating nitrogen atom, thereby strengthening the metal-ligand bond. This can, in turn, affect the electronic properties of the metal center and its catalytic activity. However, the steric bulk of the methyl group at this position can also influence the accessibility of the catalytic site.

Relationship between Structural Features and Selectivity in Metal Ion Complexation

The imidazole ring provides a nitrogen donor atom for coordination with metal ions. azjournalbar.com The basicity of this nitrogen, which is influenced by substituents on the ring, affects the stability of the resulting metal complexes. Ligands with higher basicity generally form more stable complexes.

Steric hindrance plays a crucial role in selectivity. The presence of the methyl group at the C-2 position in this compound can create a sterically hindered environment around the coordinating nitrogen atom. researchgate.net This steric bulk can lead to preferential binding of smaller metal ions over larger ones that cannot be accommodated in the binding pocket. This principle of steric selection is a key factor in designing ligands for the selective extraction and separation of metal ions.

The length and nature of the N-alkyl chain also contribute to selectivity. The hydrophobic character imparted by the heptyl group can influence the partitioning of the metal complex between aqueous and organic phases in solvent extraction systems. researchgate.net This can be exploited to achieve selective separation of metal ions based on the differential solubility of their complexes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-heptyl-2-methyl-1H-imidazole, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, alkylation of a precursor imidazole with heptyl halides under basic conditions (e.g., K₂CO₃ in DMF) can introduce the heptyl chain. Solvent choice (polar aprotic vs. non-polar) and temperature control (60–100°C) significantly impact yield . Optimization may require monitoring via TLC and adjusting stoichiometric ratios of reagents. Post-synthesis purification via flash chromatography (e.g., PE:EA gradients) is critical to isolate the target compound .

Q. How is structural characterization of this compound validated using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on substituent electronic environments. For example, the heptyl chain’s terminal methyl group appears at ~0.8–1.0 ppm, while imidazole protons resonate between 6.5–7.5 ppm .
  • HRMS : Confirm molecular weight with <5 ppm error. Discrepancies between calculated and observed elemental analysis (e.g., C/H/N percentages) may indicate impurities, necessitating recrystallization .
  • IR : Validate functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational docking studies predict the bioactivity of this compound derivatives against therapeutic targets like EGFR?

  • Methodology :

  • Ligand Preparation : Generate 3D structures using tools like Open Babel and optimize geometry with Gaussian at the B3LYP/6-31G* level .
  • Target Selection : Retrieve EGFR crystal structures (PDB ID: 1M17) and prepare binding sites (e.g., remove water, add polar hydrogens).
  • Docking : Use AutoDock Vina with Lamarckian GA parameters. Analyze binding poses for hydrogen bonds (e.g., imidazole N–H with Thr766) and hydrophobic interactions (heptyl chain with Val702). Validate results with MD simulations (100 ns) to assess stability .

Q. What strategies resolve contradictions between in vitro cytotoxicity data and computational predictions for imidazole derivatives?

  • Methodology :

  • Data Normalization : Control for assay variability (e.g., MTT vs. SRB methods) and cell-line specificity (e.g., HepG2 vs. MCF-7).
  • SAR Analysis : Compare substituent effects. For example, longer alkyl chains (heptyl vs. methyl) may enhance membrane permeability but reduce solubility, leading to false negatives .
  • ADMET Profiling : Use SwissADME to predict bioavailability and toxicity. Poor correlation may arise from unaccounted metabolic pathways (e.g., CYP450 oxidation of the heptyl chain) .

Q. How are crystallographic data for imidazole derivatives refined when twinning or low-resolution diffraction occurs?

  • Methodology :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution. For twinned crystals, apply the SHELXD/TWINABS protocol to deconvolute overlapping reflections .
  • Refinement : In SHELXL, apply restraints for disordered heptyl chains (DFIX, SIMU commands). Validate with R-factor convergence (<5% Δ between R₁ and wR₂) .

Methodological Challenges

Q. How can regioselective functionalization of the imidazole ring be achieved without side reactions?

  • Approach :

  • Protecting Groups : Temporarily block reactive sites (e.g., N-methylation to direct substitution to C-4/C-5 positions) .
  • Catalysis : Use Pd(OAc)₂/XPhos for Suzuki couplings at C-2, leveraging steric hindrance from the heptyl group .
  • Kinetic Control : Optimize reaction time (e.g., <2 hr for lithiation at –78°C) to prevent over-alkylation .

Q. What analytical techniques validate the purity of this compound when elemental analysis discrepancies arise?

  • Solutions :

  • HPLC-MS : Use a C18 column (ACN:H₂O gradient) to detect impurities with >95% purity thresholds .
  • DSC/TGA : Confirm melting point consistency (±2°C) and thermal decomposition profiles to identify hydrate/solvate forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.